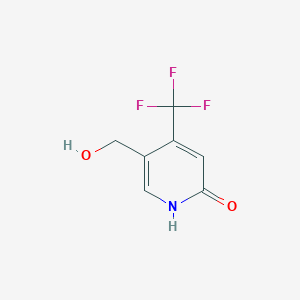![molecular formula C17H11ClF3N3S B12510495 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B12510495.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-(phenylsulfanyl)pyrimidine is an organic compound that belongs to the class of pyrimidines and pyridines. This compound is characterized by the presence of a pyrimidine ring substituted with a phenylsulfanyl group and a pyridine ring substituted with a chloro and trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-(phenylsulfanyl)pyrimidine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized by reacting 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often involving the reaction of 4-methyl-6-(phenylsulfanyl)pyrimidine with suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-(phenylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-(phenylsulfanyl)pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-(phenylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyrimidine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-(phenylsulfanyl)pyrimidine is unique due to its combination of a pyridine and pyrimidine ring with specific substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C17H11ClF3N3S |
|---|---|
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-phenylsulfanylpyrimidine |
InChI |
InChI=1S/C17H11ClF3N3S/c1-10-7-14(25-12-5-3-2-4-6-12)24-16(23-10)15-13(18)8-11(9-22-15)17(19,20)21/h2-9H,1H3 |
Clé InChI |
QRVVWSUWTCOJHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


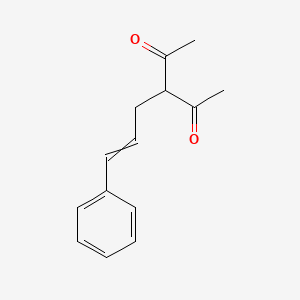
![Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B12510424.png)
![2-[(2-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12510438.png)
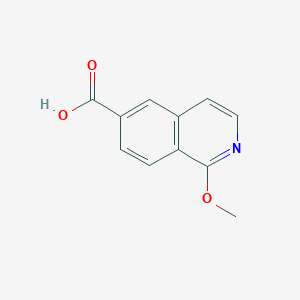
![2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510458.png)
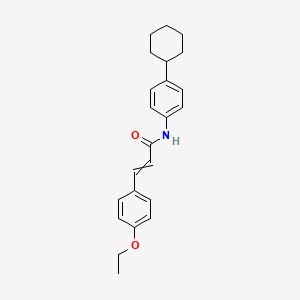

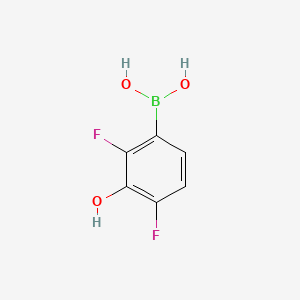
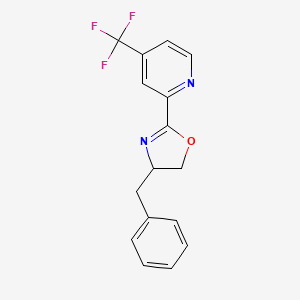
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)
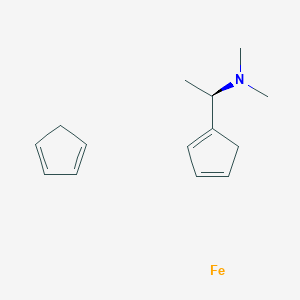
![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)
